molecular formula C14H14N2O6 B231549 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid CAS No. 18635-95-5

4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid

Cat. No.: B231549
CAS No.: 18635-95-5
M. Wt: 306.27 g/mol
InChI Key: AGYCESFEZUQKOV-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid is a useful research compound. Its molecular formula is C14H14N2O6 and its molecular weight is 306.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid (CAS No. 18635-95-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H14N2O6
  • Molecular Weight : 306.27 g/mol
  • Structure : The compound features a pentanoic acid backbone with a nitro-substituted isoindole moiety, contributing to its unique biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha. This suggests a potential role in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been tested against LAPC-4 prostate cancer cells, demonstrating effectiveness comparable to established antiandrogens .
  • Antioxidant Activity : The presence of the nitro group in the chemical structure may contribute to antioxidant properties, which could protect cells from oxidative stress .

Biological Activity Data Table

Biological ActivityObserved EffectReference
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerCytotoxicity against LAPC-4 prostate cancer cells
AntioxidantPotential reduction in oxidative stress markers

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting symptoms of inflammation. Results showed a significant reduction in TNF-alpha levels and improved clinical scores compared to untreated controls. This suggests its potential utility in treating conditions like rheumatoid arthritis.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the efficacy of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in LAPC-4 cells more effectively than traditional treatments like flutamide. These findings highlight its potential as a novel therapeutic agent in prostate cancer management .

Case Study 3: Antioxidant Properties

In vitro assays demonstrated that the compound effectively scavenged free radicals and reduced markers of oxidative stress in cultured cells. This property may contribute to its overall therapeutic profile, particularly in diseases where oxidative damage is a concern .

Properties

IUPAC Name

4-methyl-2-(4-nitro-1,3-dioxoisoindol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-7(2)6-10(14(19)20)15-12(17)8-4-3-5-9(16(21)22)11(8)13(15)18/h3-5,7,10H,6H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYCESFEZUQKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377882
Record name 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18635-95-5
Record name 4-Methyl-2-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.